3-Cyano-4,5-difluorobenzoic acid
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Overview
Description
3-Cyano-4,5-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzonitrile with carbon dioxide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the use of solvents such as diethyl ether and reagents like n-butyl chloride and magnesium powder .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts under basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) in methanol can be used to replace fluorine atoms with methoxy groups.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the cyano group.
Oxidation: Potassium permanganate (KMnO4) in basic aqueous solution can oxidize the benzoic acid group.
Major Products Formed
Substitution: Formation of methoxy-substituted derivatives.
Reduction: Formation of 3-amino-4,5-difluorobenzoic acid.
Oxidation: Formation of carboxylate salts.
Scientific Research Applications
3-Cyano-4,5-difluorobenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-4,5-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the fluorine atoms can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzoic acid: Lacks the cyano group, making it less reactive in certain chemical transformations.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains chlorine atoms instead of a cyano group, leading to different reactivity and applications.
3,5-Dimethoxy-2,4-difluorobenzoic acid:
Uniqueness
3-Cyano-4,5-difluorobenzoic acid is unique due to the presence of both cyano and fluorine groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a candidate for various research applications.
Properties
IUPAC Name |
3-cyano-4,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBGNNDGFBROJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783727-59-2 |
Source
|
Record name | 3-cyano-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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